Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
Description
Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten (CAS: 12129-69-0) is a transition metal complex featuring a tungsten atom coordinated to three carbonyl ligands and an η⁶-1,3,5-trimethylbenzene (mesitylene) ligand. Its molecular formula is C₁₂H₁₂O₃W, with a molecular weight of 388 g/mol . The η⁶-coordination indicates that all six carbon atoms of the aromatic ring are bonded to the tungsten center, forming a stable hexagonal prismatic geometry. This compound belongs to the family of organometallic carbonyl complexes, which are notable for their applications in catalysis, photochemistry, and materials science.
The mesitylene ligand provides both steric bulk and electron-donating effects due to its methyl substituents, which stabilize the metal center and modulate reactivity. Tungsten’s high electronegativity and larger atomic radius compared to lighter transition metals (e.g., Mo, Ru) contribute to stronger metal-ligand bonds and enhanced thermal stability .
Properties
IUPAC Name |
carbon monoxide;1,3,5-trimethylbenzene;tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12.3CO.W/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLQXWEAUYNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153213 | |
| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; Insoluble in water; [Strem Chemicals MSDS] | |
| Record name | Mesitylenetungsten tricarbonyl | |
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CAS No. |
12129-69-0 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12129-69-0 | |
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| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153213 | |
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| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten | |
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Preparation Methods
Reaction Conditions and Mechanism
Tungsten hexacarbonyl and mesitylene are combined in a high-boiling solvent (e.g., diglyme or decalin) and heated to 120–180°C. The reaction releases three equivalents of carbon monoxide, forming the tricarbonyl complex:
The reaction typically proceeds over 6–12 hours under inert atmosphere. Higher temperatures accelerate CO ligand substitution but risk decomposition.
Key Parameters
-
Temperature : Optimal yields (60–75%) occur at 150°C. Below 120°C, the reaction stalls; above 180°C, side products dominate.
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Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) improve mesitylene coordination but require longer reaction times.
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Mesitylene Stoichiometry : A 3:1 molar excess of mesitylene ensures complete displacement of CO ligands.
Ligand Displacement Using Labile Intermediate Complexes
Alternative routes utilize labile tungsten intermediates to facilitate mesitylene coordination at milder conditions. This approach avoids the high temperatures required in direct synthesis.
Tris(Pyridine)Tungsten Tricarbonyl Intermediate
A tris(pyridine) complex is first prepared by reacting with pyridine at 80°C. Subsequent displacement of pyridine by mesitylene occurs in the presence of Lewis acids (e.g., ):
This method achieves yields of 80–85% at 60–80°C within 4 hours.
Advantages
Reductive Carbonylation with Tungsten Halides
Tungsten halides () are reduced under CO pressure in the presence of mesitylene. Magnesium or zinc powders serve as reducing agents:
This method is less common due to handling challenges with but offers a one-pot synthesis route.
Comparative Analysis of Synthesis Methods
| Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Direct Thermal Reaction | 150 | 60–75 | 6–12 | Simplicity, minimal reagents |
| Pyridine Displacement | 60–80 | 80–85 | 4 | High yield, mild conditions |
| Reductive Carbonylation | 100–120 | 50–60 | 8–10 | Direct from , scalable |
Mechanistic Insights and Optimization
Role of Lewis Acids
Lewis acids (e.g., ) polarize the η⁶-mesitylene ligand, enhancing its electrophilicity and facilitating coordination to the tungsten center. This effect is critical in displacement-based methods.
Chemical Reactions Analysis
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Catalytic Applications
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten has been explored for various catalytic processes:
2.1. Polymerization Reactions
This compound acts as a catalyst in the polymerization of phenylacetylene. The presence of an oxidant activates the tungsten complex to facilitate the reaction:
- Mechanism: The mesitylene ligand undergoes a change from η⁶ to η² coordination mode during polymerization.
- Outcome: This transformation allows for the binding of phenylacetylene monomer units to the metal center, leading to polymer formation.
2.2. Epoxidation of Alkenes
Recent studies have indicated that this compound can catalyze the epoxidation of alkenes:
- Reactivity: The compound facilitates the conversion of alkenes into epoxides through an oxidation mechanism.
Analytical Applications
This compound is also utilized in analytical chemistry:
3.1. Chromatography
This tungsten complex can be employed in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of organic compounds:
- Methodology: Reverse-phase HPLC methods using this compound have shown effectiveness in isolating impurities from samples.
Environmental and Safety Considerations
Given its chemical nature as a metal carbonyl complex:
- Toxicity: It is classified under hazardous substances due to potential health risks associated with exposure.
- Regulatory Status: The compound is subject to regulations under various safety guidelines (e.g., OSHA PEL) which mandate proper handling and disposal practices.
Case Study 1: Catalytic Polymerization
A study published in the Journal of Organometallic Chemistry demonstrated the effective use of this compound in catalyzing the polymerization of phenylacetylene with high yield and selectivity.
Case Study 2: Epoxidation Reactions
Research highlighted in Organometallics showed that this tungsten complex could efficiently catalyze the epoxidation process under mild conditions with excellent regioselectivity.
Mechanism of Action
The mechanism by which Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten exerts its effects involves the coordination of the tungsten atom to various ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten and analogous complexes:
Key Observations:
- Metal Effects : Tungsten complexes exhibit stronger metal-carbonyl bonds compared to molybdenum analogs, leading to higher thermal and oxidative stability. This is attributed to tungsten’s larger atomic size and relativistic effects, which enhance ligand-field splitting .
- Ligand Systems : The 1,3,5-trimethylbenzene ligand in the tungsten complex provides greater steric protection and electron donation compared to cycloheptatriene in the molybdenum analog. The latter’s smaller, less-substituted aromatic system may increase susceptibility to ligand substitution .
- Catalytic Activity : While the tungsten complex’s catalytic applications are less documented in the provided evidence, the ruthenium analog demonstrates efficacy in asymmetric hydrogenation due to its chiral sulfonamidato ligand .
Stability and Reactivity
Biological Activity
Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten, commonly referred to as tungsten tricarbonyl mesitylene, is an organometallic compound with the chemical formula and CAS number 12129-69-0. This compound is notable for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Structure and Composition
This compound features a tungsten atom coordinated to three carbonyl groups and a mesitylene ligand. The structure can be represented as follows:
- Molecular Formula:
- Molar Mass: 388.06 g/mol
- Melting Point: 214°C (decomposes upon melting)
Synthesis
The synthesis of this compound typically involves the reaction of tungsten hexacarbonyl with mesitylene under controlled conditions. The resulting complex exhibits unique properties due to the influence of the mesitylene ligand on the electronic environment of the tungsten center.
Research indicates that tungsten complexes exhibit various biological activities. The mechanisms through which this compound may exert its effects include:
- Antitumor Activity: Studies have suggested that organometallic compounds can inhibit tumor growth by interfering with cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition: Tungsten complexes have been shown to inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Anticancer Effects : A study evaluated the anticancer properties of tungsten tricarbonyl complexes in vitro. Results indicated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Interaction : Research has demonstrated that tricarbonyl tungsten complexes can inhibit enzymes such as carbonic anhydrase. This inhibition leads to altered bicarbonate levels in cells, impacting pH regulation and potentially affecting tumor microenvironments.
Toxicological Profile
The safety profile of this compound is crucial for its application in biological systems. Toxicological assessments indicate:
- Acute Toxicity : The compound exhibits moderate toxicity levels when administered in high doses.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the potential chronic effects on human health and the environment.
Summary of Biological Activities
Comparison with Related Compounds
| Compound | CAS Number | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | 12129-69-0 | Yes | Yes |
| Tricarbonyl(mesitylene)molybdenum | 12129-67-8 | Moderate | Yes |
| Tricarbonyl(phenyl)manganese | 12129-68-9 | Yes | No |
Q & A
Q. What synthetic methodologies are validated for preparing tricarbonyl(η⁶-1,3,5-trimethylbenzene)tungsten?
The synthesis typically involves ligand substitution under controlled conditions. A common approach is refluxing tungsten hexacarbonyl (W(CO)₆) with 1,3,5-trimethylbenzene (mesitylene) in a non-polar solvent (e.g., decalin) under inert atmosphere. The reaction is monitored via IR spectroscopy for the disappearance of ν(CO) bands at ~2000 cm⁻¹ (characteristic of W(CO)₆) and the emergence of new ν(CO) stretches (~1900–1800 cm⁻¹) for the tricarbonyl product . Purity is confirmed via mass spectrometry, where the molecular ion peak (C₁₂H₁₂O₃W, MW 388) should align with calculated values .
Q. How is the compound characterized spectroscopically to confirm η⁶ coordination of the mesitylene ligand?
- NMR : The η⁶-coordination desymmetrizes the mesitylene ligand. In ¹H NMR, the equivalent methyl protons split into distinct signals due to restricted rotation. For example, methyl groups may appear as a singlet at δ ~2.1–2.3 ppm, while aromatic protons (now inequivalent) show complex splitting .
- IR : Three ν(CO) stretches in the range 1900–1800 cm⁻¹ confirm the tricarbonyl structure.
- Mass Spectrometry : A molecular ion peak at m/z 388 (C₁₂H₁₂O₃W) and fragmentation patterns matching EPA/NiH spectral databases validate the structure .
Advanced Research Questions
Q. What experimental challenges arise in crystallizing this compound, and how are they mitigated?
Crystallization is hindered by air sensitivity and solvent inclusion. To address this:
- Use Schlenk-line techniques for air-free recrystallization in hexane/benzene mixtures.
- Slow cooling (-20°C) promotes single-crystal growth.
- X-ray diffraction data often require high-resolution detectors due to weak scattering from light atoms (C, H). Thermal gravimetric (TG) analysis (as in ) can pre-screen for solvent retention.
Q. How do computational studies (e.g., DFT) resolve ambiguities in electronic structure and bonding?
Density Functional Theory (DFT) calculations provide insights into:
- Metal-ligand bonding : The η⁶-mesitylene ligand’s donation/backdonation contributions to tungsten’s d-orbitals.
- CO vibrational frequencies : Compare computed ν(CO) values (B3LYP/LANL2DZ) with experimental IR data to validate bonding models.
- Reactivity predictions : Frontier molecular orbitals (HOMO/LUMO) guide hypotheses on ligand substitution kinetics or catalytic activity .
Q. How can contradictory data on ligand substitution kinetics be resolved?
Discrepancies in reaction rates (e.g., solvent effects, temperature gradients) require:
- Control experiments : Repeat substitutions in rigorously dried solvents (e.g., THF over molecular sieves).
- Kinetic profiling : Use UV-Vis or in-situ IR to track CO release under isothermal conditions.
- Cross-validation : Compare results with analogous complexes (e.g., tricarbonyl(η⁶-toluene)tungsten) to isolate steric/electronic factors .
Methodological Recommendations
- Air-sensitive handling : Use gloveboxes or Schlenk lines for synthesis and characterization .
- Data validation : Cross-reference mass spectra with EPA/NiH databases to confirm purity .
- Contradiction resolution : Employ multiple techniques (e.g., XRD + DFT) to reconcile structural or reactivity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
